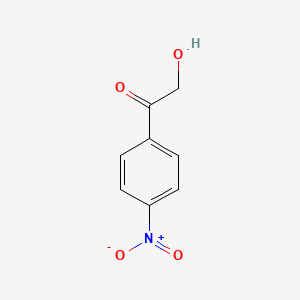

2-Hydroxy-1-(4-nitrophenyl)ethanone

描述

Contextualization within α-Hydroxy Ketone Chemistry

At its core, 2-Hydroxy-1-(4-nitrophenyl)ethanone is an α-hydroxy ketone, also known as an acyloin. wikipedia.orgucla.edu This class of compounds is characterized by a hydroxyl group (-OH) positioned on the carbon atom adjacent to a ketone group (>C=O). wikipedia.orgucla.eduquora.com This arrangement imparts distinct chemical properties. For instance, α-hydroxy ketones that have a primary alcohol can give a positive Fehling's test, a characteristic not typically observed in simple ketones. wikipedia.orgquora.com The proximity of the hydroxyl and carbonyl groups allows for unique intramolecular interactions and reactivity, including the potential for rearrangement reactions like the α-ketol rearrangement, which can be induced by acid, base, or heat. organicreactions.orgwikipedia.org This rearrangement involves the migration of an alkyl or aryl group to yield an isomeric product and is a reversible process, favoring the more stable α-hydroxy carbonyl compound. organicreactions.orgwikipedia.org

Significance of the 4-Nitrophenyl Moiety in Organic Systems

The presence of a 4-nitrophenyl group, also referred to as a p-nitrophenyl group, is a defining feature of this compound. ontosight.ai This moiety consists of a benzene (B151609) ring substituted with a nitro group (-NO2) at the para position. ontosight.ai The nitro group is strongly electron-withdrawing, a characteristic that significantly influences the chemical and physical properties of the entire molecule. ontosight.ai This electron-withdrawing nature makes the benzene ring more susceptible to nucleophilic attack and facilitates reactions such as the reduction of the nitro group to an amino group (-NH2). ontosight.ai The 4-nitrophenyl group is a common feature in various organic molecules and is utilized in diverse fields, including the synthesis of pharmaceuticals and dyes. ontosight.aiontosight.ai For instance, 4-nitrophenol (B140041), a related compound, serves as an intermediate in the synthesis of paracetamol and is used in the preparation of other industrial chemicals. wikipedia.orghmdb.ca

Overview of Research Trajectories

Research involving this compound generally follows trajectories that leverage its unique bifunctional nature. A primary area of investigation is its use as a versatile intermediate in organic synthesis. The hydroxyl and ketone groups, along with the reactive nitro group, provide multiple sites for chemical modification, allowing for the construction of more complex molecular architectures. For example, it serves as a precursor for the synthesis of various derivatives, including amino alcohols and heterocyclic compounds. researchgate.netnih.gov Furthermore, the compound and its derivatives are explored for their potential applications in materials science and medicinal chemistry, where the specific properties imparted by the 4-nitrophenyl group are often of key interest. nih.govnih.gov

Chemical Profile

This compound is a solid at room temperature. sigmaaldrich.com Its key chemical and physical properties are summarized in the interactive table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇NO₄ | sigmaaldrich.comlookchem.comchemicalbook.com |

| Molecular Weight | 181.15 g/mol | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| CAS Number | 64611-67-2 | sigmaaldrich.comlookchem.comchemicalbook.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 140-143°C | lookchem.com |

| Boiling Point | 338.4°C at 760 mmHg | lookchem.com |

| Density | 1.39 g/cm³ | lookchem.com |

| Flash Point | 152.6°C | lookchem.com |

| pKa (Predicted) | 12.42 ± 0.10 | lookchem.com |

Synthesis and Manufacturing

The laboratory-scale synthesis of this compound can be achieved through various methods. One common approach involves the reaction of a suitable precursor, such as 4-nitrophenacyl bromide, with reagents that introduce the hydroxyl group. For instance, a method describes the use of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and oxygen in dimethyl sulfoxide (B87167) under UV irradiation to produce the target compound with a high yield. lookchem.com Another synthetic route starts from p-nitrophenyloxirane, which can be converted to this compound. lookchem.com The choice of synthetic pathway often depends on the availability of starting materials, desired yield, and reaction conditions.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group, the ketone group, and the nitro group on the phenyl ring.

The α-hydroxy ketone moiety can undergo characteristic reactions. The hydroxyl group can be esterified or etherified, while the ketone can participate in reactions such as reduction to a secondary alcohol or condensation reactions.

The 4-nitrophenyl group significantly influences the molecule's reactivity. The strong electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and can affect the acidity of the hydroxyl proton. A key transformation of this moiety is the reduction of the nitro group to an amine. This reduction is a crucial step in the synthesis of various derivatives. For example, the catalytic reduction of the nitro group in related 4-nitrophenol compounds to 4-aminophenol (B1666318) is a well-established industrial process. nih.gov

This array of reactive sites allows for extensive derivatization. For instance, the reduction of the ketone and the nitro group can lead to the formation of 2-amino-1-(4-aminophenyl)ethanol. The amino group can then be further modified, for example, through acylation or alkylation, to create a diverse library of compounds. The synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol from p-nitrophenyloxirane highlights how the core structure can be elaborated to incorporate other pharmacologically relevant groups. researchgate.net

Applications in Scientific Research

The primary application of this compound in scientific research is as a synthetic intermediate. Its multifunctional nature makes it a valuable starting material for the preparation of more complex molecules with potential biological or material properties.

For example, it is a precursor in the synthesis of various amino alcohol derivatives. researchgate.net These compounds are of interest in medicinal chemistry due to their presence in many biologically active molecules. The reduction of the ketone and nitro groups of this compound or its derivatives can yield substituted ethanolamines, which are important pharmacophores.

In the field of heterocyclic chemistry, the reactive functional groups of this compound can be utilized in cyclization reactions to form various ring systems. For example, the synthesis of 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group demonstrates the utility of nitrophenyl-containing building blocks in constructing complex heterocyclic frameworks with potential anticancer and antioxidant properties. nih.gov

While direct applications in materials science are less commonly reported for the parent compound itself, its derivatives, particularly those resulting from the reduction of the nitro group to an amine, have potential. The resulting aminophenyl group can be incorporated into polymers or other materials, where the electronic properties of the aromatic ring can be exploited. The reduced product of 4-nitrophenol, 4-aminophenol, is a known monomer for the preparation of functional polymers. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGHCHSDUDQWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312107 | |

| Record name | 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64611-67-2 | |

| Record name | 64611-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to 2-Hydroxy-1-(4-nitrophenyl)ethanone

Direct synthesis methods provide efficient routes to this compound, primarily through carbon-carbon bond formation or direct hydroxylation of a ketone precursor.

Aldol (B89426) Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be utilized for the synthesis of β-hydroxy ketones. iitk.ac.inlibretexts.orgsigmaaldrich.com In the context of producing this compound, a crossed aldol condensation is typically employed. This reaction involves the condensation of two different carbonyl compounds, one of which must possess an α-hydrogen. iitk.ac.in

The general mechanism for a base-catalyzed aldol condensation proceeds as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from a carbonyl compound to form a nucleophilic enolate ion. iitk.ac.iniitk.ac.in

Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of a second carbonyl compound, forming a tetrahedral intermediate. iitk.ac.in

Protonation: The resulting alkoxide intermediate is protonated, typically by the solvent, to yield the β-hydroxy carbonyl compound, also known as an aldol addition product. iitk.ac.inmasterorganicchemistry.com

Dehydration (Condensation): If the reaction is heated, the aldol addition product can undergo dehydration to form an α,β-unsaturated carbonyl compound, the aldol condensation product. libretexts.orgmasterorganicchemistry.com

For the specific synthesis of a compound structurally related to this compound, such as 4-hydroxy-4-phenyl-2-butanone, the reaction between benzaldehyde (B42025) and acetone (B3395972) is a classic example. iitk.ac.inprutor.ai Similarly, the reaction of 4-nitrobenzaldehyde (B150856) with acetone can be used to form the corresponding aldol adduct. researchgate.net The synthesis of this compound would conceptually involve the reaction of 4-nitrobenzaldehyde with a formaldehyde (B43269) enolate equivalent or a related one-carbon donor.

L-prolinamides have been investigated as catalysts for the direct aldol reaction of 4-nitrobenzaldehyde with acetone, demonstrating moderate enantioselectivities. nih.gov This highlights the potential for developing asymmetric syntheses of related chiral β-hydroxy ketones.

Rubottom Oxidation Pathways for α-Hydroxylation

The Rubottom oxidation is a powerful and high-yielding method for the α-hydroxylation of ketones and aldehydes. wikipedia.orgalfa-chemistry.com This reaction involves the oxidation of a silyl (B83357) enol ether with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to produce an α-hydroxy carbonyl compound. wikipedia.orgthermofisher.com

The mechanism of the Rubottom oxidation proceeds through several key steps:

Epoxidation: The silyl enol ether undergoes epoxidation with the peroxyacid to form a siloxy oxirane intermediate. wikipedia.orgchem-station.com

Ring Opening: Acid-catalyzed ring opening of the epoxide generates an oxocarbenium ion. wikipedia.org

Brook Rearrangement: A 1,4-silyl migration, known as a Brook rearrangement, occurs to give an α-siloxy carbonyl derivative. wikipedia.org

Hydrolysis: The α-siloxy carbonyl compound is then hydrolyzed under acidic or basic conditions to yield the final α-hydroxy carbonyl product. wikipedia.org

To synthesize this compound via this pathway, the corresponding silyl enol ether of 4-nitroacetophenone would be the starting material. This silyl enol ether can be prepared by treating 4-nitroacetophenone with a suitable silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like lithium hexamethyldisilazide (LiHMDS). wikipedia.org Subsequent treatment with an oxidant like m-CPBA would then lead to the desired α-hydroxy ketone. alfa-chemistry.comyoutube.com

While generally efficient, the acidic conditions of the Rubottom oxidation may not be suitable for all substrates. wikipedia.org However, the use of buffer systems can mitigate this issue. wikipedia.org The reaction's primary drawback is its poor atom economy due to the use of a stoichiometric oxidant. wikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally benign and sustainable processes. This includes the use of less hazardous reagents, renewable starting materials, and catalytic methods.

One approach involves the use of biocatalysts. nih.gov Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the carboligation of aldehydes to form enantiomerically enriched α-hydroxy ketones. nih.gov This method offers the potential for high enantioselectivity and the use of inexpensive starting materials. nih.gov Another biocatalytic strategy involves the use of hydrolases for the dynamic kinetic resolution of racemic α-hydroxy ketones. nih.gov

In non-biocatalytic green synthesis, a patented method for producing 2-hydroxy-3-nitroacetophenone utilizes the ketone carbonyl and nitro groups of m-nitroacetophenone as bidentate directing groups. google.com This allows for a directional hydroxylation reaction catalyzed by a metal salt in a carboxylic acid solvent, significantly improving the yield and reducing environmental impact. google.com Additionally, the use of solid-supported nitrite (B80452) (SSN) for the nitration of α,β-unsaturated ketones to form β-nitro ketones represents another eco-friendly approach. rsc.org

Precursor Roles in Complex Molecular Assembly

Beyond its direct synthesis, this compound serves as a crucial building block in the synthesis of more elaborate molecular architectures.

Derivatization from p-Nitrophenyloxirane

An alternative synthetic route to this compound involves the derivatization of p-nitrophenyloxirane. This method relies on the ring-opening of the epoxide precursor. One documented synthesis reports a yield of 86% for the conversion of p-nitrophenyloxirane to this compound. lookchem.com The specific reaction conditions for this transformation are a key aspect of this synthetic strategy.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. baranlab.org this compound, as a ketone, can participate in isocyanide-based MCRs such as the Passerini and Ugi reactions. researchgate.netacs.org

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound (like an aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxycarboxamide. researchgate.netnih.gov

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide. researchgate.netnih.gov

The utility of ketones in these reactions is well-established, although aldehydes are more commonly used. researchgate.net The incorporation of this compound into these MCRs would lead to the rapid assembly of complex molecules containing the 4-nitrophenyl moiety, which is a common structural motif in pharmacologically active compounds. The reaction typically proceeds without the need for a catalyst, making it an attractive synthetic tool. researchgate.net

Chemical Transformations and Reaction Pathways

Reactivity of the Hydroxyl Group

The primary alcohol functionality in 2-Hydroxy-1-(4-nitrophenyl)ethanone is a key site for synthetic modification. Its reactivity is centered on oxidation to a carbonyl group and nucleophilic substitution reactions.

Oxidation Reactions to Carbonyl Functionalities

The primary hydroxyl group of this compound can be oxidized to yield the corresponding α-ketoaldehyde, 1-(4-nitrophenyl)glyoxal. This transformation from an α-hydroxy ketone to an α-dicarbonyl compound is a common reaction in organic chemistry. organic-chemistry.org Various oxidizing agents can be employed for this purpose. For instance, the oxidation of alkyl aryl ketones can be achieved using reagents like Oxone in the presence of trifluoroacetic anhydride (B1165640) and a catalytic amount of iodobenzene (B50100) to afford α-hydroxyalkyl aryl ketones. organic-chemistry.org While specific studies on this compound are not abundant, general methods for the oxidation of α-hydroxy ketones are applicable. These methods often utilize mild oxidants to prevent cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Electrochemical methods also present a viable pathway for the oxidation of similar phenolic ketones. For example, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone can lead to the formation of reactive intermediates that undergo further reactions. researchgate.net This suggests that electrochemical oxidation could be a potential route for transforming the hydroxyl group in this compound.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is generally challenging because hydroxide (B78521) is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide. Once activated, the carbon atom becomes susceptible to attack by a wide range of nucleophiles.

In the context of nitroaromatic compounds, nucleophilic substitution can also occur on the aromatic ring itself, a reaction class known as Vicarious Nucleophilic Substitution (VNS). organic-chemistry.org This reaction allows for the replacement of a hydrogen atom on the electron-deficient aromatic ring by a nucleophile. organic-chemistry.org While this reaction pertains to the ring and not directly to the hydroxyl group, the principles of activating a molecule for nucleophilic attack are relevant.

Reactivity of the Nitro Group

Reduction to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds. This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com The resulting product, 2-hydroxy-1-(4-aminophenyl)ethanone, is a valuable synthetic intermediate.

A variety of reducing agents can accomplish this transformation, with the choice of reagent being crucial for chemoselectivity, especially to avoid the reduction of the carbonyl group. scispace.com Common methods include catalytic hydrogenation and the use of dissolving metals in acid. masterorganicchemistry.com

| Reagent/System | Selectivity/Comment |

| H₂/Pd/C | A common and effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com It may also reduce other functional groups. |

| Sn/HCl or Fe/HCl | Classical methods using a metal in the presence of acid to convert NO₂ to NH₂. masterorganicchemistry.com |

| Zn/AcOH | Provides a mild method for reducing nitro groups, often in the presence of other reducible functionalities. commonorganicchemistry.com |

| NaBH₄/Pd/C | A study on the related 4-nitroacetophenone showed this system to be efficient in selectively reducing the nitro group. scispace.com |

| Sodium Sulfide (Na₂S) | Can sometimes be used for the selective reduction of one nitro group in the presence of others and is useful when acidic or hydrogenation conditions are not compatible. commonorganicchemistry.com |

| Tetrahydroxydiboron | A metal-free method that can reduce aromatic nitro compounds under mild conditions in water, showing good functional group tolerance. organic-chemistry.org |

It is important to note that some reducing agents, like Lithium aluminum hydride (LiAlH₄), are not suitable for reducing aromatic nitro compounds to amines, as they tend to form azo products. commonorganicchemistry.com Conversely, a reagent like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) has been shown to selectively reduce the carbonyl group of 4-nitroacetophenone while leaving the nitro group intact. scispace.com This highlights the importance of reagent selection to achieve the desired transformation.

Electron-Withdrawing Effects on Reactivity

The nitro group is one of the strongest electron-withdrawing groups due to both the inductive effect and the resonance effect. vaia.com This strong electron-withdrawing nature has several important consequences for the reactivity of this compound:

Aromatic Ring Deactivation: The nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). By withdrawing electron density from the ring, it makes the ring less nucleophilic and thus less reactive towards electrophiles.

Aromatic Ring Activation for Nucleophilic Substitution: Conversely, the electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic aromatic substitution (SNAr) and related reactions like Vicarious Nucleophilic Substitution (VNS). organic-chemistry.org Nucleophilic attack is favored at the positions ortho and para to the nitro group.

Increased Acidity: The electron-withdrawing effect can increase the acidity of the benzylic proton (the proton on the carbon adjacent to the carbonyl group) and the hydroxyl proton, although the effect is transmitted through the phenyl ring and carbonyl group.

Reactivity of the Carbonyl Group

The ketone carbonyl group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity governs its reactivity, which primarily involves nucleophilic addition reactions.

The carbonyl group can undergo a variety of transformations:

Nucleophilic Addition: The fundamental reaction of a ketone is the addition of a nucleophile to the carbonyl carbon. libretexts.org This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, yielding 1-(4-nitrophenyl)ethane-1,2-diol. As mentioned previously, reagents like sodium borohydride (NaBH₄) are effective for this transformation and can be selective for the carbonyl group over the nitro group. scispace.com

Reduction to a Methylene (B1212753) Group: The carbonyl group can be completely reduced to a methylene (CH₂) group. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method for this conversion. wikipedia.org However, its highly basic conditions make it unsuitable for base-sensitive substrates. wikipedia.org Milder alternatives, such as the Caglioti reaction (a modification of the Wolff-Kishner reduction), can tolerate a wider array of functional groups, including nitro groups. wikipedia.org

The reactivity of the carbonyl group is modulated by the adjacent hydroxyl group and the electron-withdrawing nitro group on the phenyl ring. The nitro group enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

Aromatic Ring Functionalization Strategies

The 4-nitrophenyl group in the molecule is a key site for chemical modification, primarily through reactions of the nitro substituent. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates it for other important transformations. libretexts.org

One of the most significant functionalization strategies is the reduction of the nitro group to an amine (aniline derivative). masterorganicchemistry.com This transformation fundamentally alters the electronic properties of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating ortho-, para-directing amino group. masterorganicchemistry.com This opens up pathways for subsequent electrophilic aromatic substitution reactions. A variety of reagents can achieve this reduction, with the choice of reagent being critical for achieving selectivity, especially in the presence of the reducible ketone group. researchgate.netscispace.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation : This is a widely used industrial method. Reagents like H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. wikipedia.orgcommonorganicchemistry.com Reaction conditions (pressure, temperature, catalyst choice) can be tuned to selectively reduce the nitro group while leaving the ketone intact, or to reduce both functional groups. researchgate.netresearchgate.net For example, studies on the related 4-nitroacetophenone have shown that catalysts like Ru/TiO₂ can yield the corresponding 4-aminoacetophenone with high selectivity. researchgate.net

Metal/Acid Reduction : A classic laboratory method involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com This method is often highly chemoselective for the nitro group.

Transfer Hydrogenation : Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney Nickel or an iron complex) can serve as the hydrogen source, often under milder conditions. organic-chemistry.org

Table 2: Comparative Methods for Nitro Group Reduction in this compound

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | RT-100°C, 1-50 atm | Can reduce both nitro and ketone groups. Selectivity for the nitro group can be achieved under controlled conditions. researchgate.netcommonorganicchemistry.com |

| Sn / HCl | Reflux | Highly selective for the nitro group over the ketone. scispace.com |

| Fe / HCl or Fe / NH₄Cl | Reflux | A common, cost-effective, and selective method for nitro group reduction. organic-chemistry.org |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous solution | A mild reducing agent often used for selective reduction of nitro groups. wikipedia.org |

| Fe/CaCl₂ with Hydrazine | Reflux | An efficient transfer hydrogenation system with good selectivity for the nitro group. organic-chemistry.org |

Another functionalization strategy involves nucleophilic aromatic substitution (SNAr) . While this compound itself lacks a suitable leaving group on the aromatic ring, the principle is crucial for functionalizing related precursors. The presence of a strong electron-withdrawing group like the nitro group is essential for activating an aromatic ring toward nucleophilic attack. libretexts.orgmasterorganicchemistry.com If a leaving group (e.g., a halogen) is present at the ortho or para position to the nitro group, it can be readily displaced by a nucleophile. libretexts.orgyoutube.com This strategy allows for the introduction of a wide variety of functional groups onto the aromatic ring of precursor molecules.

Stereochemical Control in Reactions Involving this compound

The prochiral ketone in this compound provides an opportunity for stereocontrolled reactions, leading to the formation of chiral products. The primary focus of stereochemical control is the asymmetric reduction of the carbonyl group to a secondary alcohol, which would yield the chiral diol, 1-(4-nitrophenyl)ethane-1,2-diol.

Achieving high stereoselectivity in this reduction requires the use of chiral reagents or catalysts. wikipedia.org The adjacent α-hydroxy group can also play a role in directing the stereochemical outcome of the reduction, a phenomenon known as substrate control. For instance, in some α-hydroxy ketones, the hydroxyl group can chelate to the reducing agent, leading to preferential delivery of the hydride from one face of the carbonyl. jst.go.jpgoogle.com

Key strategies for the stereocontrolled reduction include:

Catalytic Asymmetric Hydrogenation : This method employs a transition metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand (e.g., BINAP, chiral diamines). wikipedia.org Hydrogen gas or a transfer hydrogenation source like isopropanol (B130326) or formic acid is used as the reductant. These systems can provide high enantiomeric excess (e.e.) and are used extensively in industrial synthesis. wikipedia.orgyoutube.com

Enzyme-Catalyzed Reduction : Biocatalysis using ketoreductase (KRED) enzymes offers an environmentally benign and highly selective method for ketone reduction. youtube.comnih.gov These enzymes, often used in whole-cell systems, can produce chiral alcohols with very high enantiopurity. bibliotekanauki.plresearchgate.net The choice of enzyme can often determine which enantiomer of the product is formed.

Chiral Stoichiometric Reagents : Chiral reducing agents, such as those derived from boranes complexed with chiral amino alcohols (e.g., the CBS catalyst in Corey-Bakshi-Shibata reduction), are highly effective for the enantioselective reduction of ketones. wikipedia.orggoogle.comacs.org

Table 3: Potential Strategies for Stereocontrolled Reduction of the Ketone in this compound

| Method | Catalyst / Reagent Example | Expected Product | Key Features |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ with a chiral amino alcohol ligand | (R)- or (S)-1-(4-nitrophenyl)ethane-1,2-diol | High enantioselectivity is possible; uses isopropanol or formic acid as a safe hydrogen source. wikipedia.orgacs.org |

| Biocatalytic Reduction | Ketoreductase (KRED) enzyme | (R)- or (S)-1-(4-nitrophenyl)ethane-1,2-diol | Extremely high e.e. (>99%) is common; reactions run in aqueous media under mild conditions. youtube.comnih.gov |

| Chiral Borane Reduction (CBS) | Borane (BH₃) with a chiral oxazaborolidine catalyst | (R)- or (S)-1-(4-nitrophenyl)ethane-1,2-diol | A well-established method providing predictable stereochemistry and high e.e. for aryl ketones. google.com |

| Substrate-Directed Reduction | Sodium Triacetoxyborohydride (STAB-H) | Potentially diastereoselective reduction | The α-hydroxy group may direct the reduction via chelation, favoring one diastereomer. google.com |

The combination of aminocatalysis and biocatalysis in one-pot cascade reactions has also emerged as a powerful strategy to access chiral γ-nitro alcohols from simpler starting materials, highlighting the synthetic utility of controlling stereochemistry in molecules bearing nitro and carbonyl functionalities. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Hydroxy-1-(4-nitrophenyl)ethanone, specific proton signals are expected based on its molecular structure. The protons on the 4-nitrophenyl group would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm). The two protons ortho to the nitro group are expected to be downfield due to the strong electron-withdrawing nature of the nitro group, while the two protons meta to the nitro group would be slightly upfield. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the hydroxyl group would likely appear as a singlet, and its chemical shift would be influenced by the neighboring functional groups. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

For a structurally similar compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the aromatic protons of the 4-nitrophenyl group appear as doublets at approximately 8.07 ppm and 7.47 ppm rsc.org. This provides a reasonable estimation for the chemical shifts of the aromatic protons in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 190-200 ppm. The carbons of the 4-nitrophenyl ring would show signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being the most deshielded. The methylene carbon (-CH₂-) would appear in the aliphatic region.

In the case of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the carbonyl carbon appears at 208.46 ppm, and the aromatic carbons of the 4-nitrophenyl group are observed at 149.99, 147.26, 126.38, and 123.71 ppm rsc.org. These values serve as a useful reference for predicting the ¹³C NMR spectrum of this compound.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to -NO₂) | ~8.1-8.3 (d) | ~124 |

| Aromatic CH (meta to -NO₂) | ~7.5-7.7 (d) | ~129 |

| C-NO₂ | - | ~150 |

| C-C=O | - | ~140 |

| C=O | - | ~195-205 |

| -CH₂- | ~4.5-5.0 (s) | ~65-70 |

| -OH | Variable (broad s) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band for the carbonyl group (C=O) stretching vibration is anticipated in the region of 1680-1700 cm⁻¹. The nitro group (-NO₂) will exhibit two strong stretching vibrations, an asymmetric stretch typically around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The hydroxyl group (-OH) will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methylene group will appear just below 3000 cm⁻¹.

For the related compound 4-hydroxy-4-(4-nitrophenyl)butan-2-one, characteristic IR peaks are observed at 3447 cm⁻¹ (-OH stretch), 1704 cm⁻¹ (C=O stretch), and 1597 and 1344 cm⁻¹ (-NO₂ stretches) rsc.org. An IR spectrum of the isomer 1-(4-hydroxy-3-nitrophenyl)-ethanone also shows characteristic peaks for the hydroxyl, carbonyl, and nitro groups nist.gov.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The symmetric stretching vibration of the nitro group is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also be prominent. The carbonyl stretch is generally weaker in Raman than in IR.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=O stretch | 1680-1700 (strong) | Medium |

| NO₂ asymmetric stretch | 1510-1550 (strong) | Medium |

| NO₂ symmetric stretch | 1340-1380 (strong) | Strong |

| Aromatic C=C stretch | 1450-1600 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₇NO₄), the expected molecular weight is approximately 181.15 g/mol sigmaaldrich.com.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways could include the loss of the hydroxyl radical (•OH), water (H₂O), or the nitro group (•NO₂). Cleavage of the bond between the carbonyl group and the methylene group (alpha-cleavage) could lead to the formation of a 4-nitrophenylacylium ion.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound. For instance, the HRMS data for 4-hydroxy-4-(4-nitrophenyl)butan-2-one shows a potassium adduct [M+K]⁺ at m/z 248.0325, which corresponds to the calculated value rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic ring, the nitro group, and the carbonyl group.

The 4-nitrophenyl chromophore is expected to give rise to a strong absorption band in the UV region. The presence of the carbonyl and hydroxyl groups may cause a slight shift in the wavelength of maximum absorption (λₘₐₓ) compared to nitrobenzene. The n → π* transition of the carbonyl group is typically a weak absorption band at a longer wavelength.

X-ray Diffraction for Solid-State Structural Determination

Although a crystal structure for the title compound is not available, studies on similar molecules demonstrate the utility of this technique. For example, the crystal structure of a more complex molecule containing a 1-(4-nitrophenyl)ethanone moiety has been determined, revealing the planarity of the nitrophenyl ring and its orientation relative to the rest of the molecule rsc.org.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is performed on data obtained from X-ray diffraction. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show the nature and strength of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the presence of hydrogen bonds involving the hydroxyl group as a donor and the carbonyl and nitro oxygen atoms as acceptors. Other significant intermolecular contacts would likely include C-H···O interactions and π-π stacking between the aromatic rings. A fingerprint plot derived from the Hirshfeld surface would provide a quantitative breakdown of the different types of intermolecular contacts. In a related molecule, Hirshfeld surface analysis showed that H···H, H···O, and H···C contacts were the most significant contributors to the crystal packing rsc.org.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is often used to calculate the optimized geometry, vibrational frequencies, and energies of molecules. For a molecule like 2-Hydroxy-1-(4-nitrophenyl)ethanone, a DFT study, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the minimum energy structure. This would provide detailed information on bond lengths, bond angles, and dihedral angles. The presence of the nitro group and the hydroxyl group, both capable of forming intramolecular hydrogen bonds with the carbonyl group, makes DFT particularly useful for discerning the most stable conformer.

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to account for electron correlation. nih.gov The second-order level, MP2, is a common choice for obtaining more accurate energies and geometries than Hartree-Fock, as it incorporates the effects of electron correlation which are crucial for describing non-covalent interactions like hydrogen bonding. nih.govsigmaaldrich.com An MP2 calculation would refine the geometric parameters and provide a more accurate prediction of the stability of this compound compared to the Hartree-Fock method. nih.govresearchgate.net However, MP2 calculations are more computationally demanding than DFT or Hartree-Fock. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation in an approximate manner by assuming that each electron moves in the average field of all other electrons. While it neglects electron correlation, it provides a good starting point for more advanced calculations and can offer qualitative insights into molecular structure. An HF calculation for this compound would provide an initial geometry and a set of molecular orbitals that can be used as a reference for subsequent MP2 or other correlated calculations.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods can elucidate the electronic distribution and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. chemrxiv.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be located primarily on the phenyl ring and the hydroxyl group, while the LUMO is likely centered on the nitro group and the carbonyl moiety, reflecting their electron-withdrawing nature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 5.4 |

| Note: These are representative values for a molecule of this type and would need to be confirmed by specific calculations. |

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The ESP map displays regions of varying electron density, where red indicates areas of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). youtube.comresearchgate.net Green and yellow areas represent regions with near-zero or neutral potential. youtube.com This information is crucial for understanding electrophilic and nucleophilic attack sites, as well as hydrogen bonding interactions. researchgate.netresearchgate.net

For this compound, the ESP map would reveal the influence of its functional groups on the molecule's reactivity. The nitro group (NO2), being a strong electron-withdrawing group, would create a significant region of positive potential (blue) around the phenyl ring it is attached to. Conversely, the hydroxyl (-OH) and carbonyl (C=O) groups, with their electronegative oxygen atoms, would be characterized by regions of high electron density and negative potential (red). youtube.comresearchgate.net These red areas indicate the likely sites for electrophilic attack, while the blue areas are susceptible to nucleophilic attack. researchgate.net

The distribution of charge and the resulting electrostatic potential are directly related; as the magnitude of the charge increases, so does the electric potential. youtube.com By analyzing the ESP map, one can infer the polarity of different bonds within the molecule. For instance, the significant difference in electronegativity between the oxygen and hydrogen atoms in the hydroxyl group, and the carbon and oxygen atoms in the carbonyl group, would result in distinct red and blue regions, highlighting the polar nature of these bonds. youtube.com

Spectroscopic Property Predictions via Computational Methods

Computational chemistry offers powerful methods to predict and interpret the spectroscopic properties of molecules, providing insights that complement experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. researchgate.netcnr.it It can predict the excitation energies (ΔE), corresponding absorption wavelengths (λ), and oscillator strengths (f₀) of electronic transitions. mdpi.com These calculations help in the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule. researchgate.net

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV-visible region. The presence of the chromophoric nitro group and the phenyl ring, along with the auxochromic hydroxyl group, would give rise to characteristic π → π* and n → π* transitions. The accuracy of TD-DFT predictions can be influenced by the choice of the density functional and basis set. cnr.it For instance, studies on similar aromatic compounds have shown that TD-DFT can accurately reproduce experimental spectra. researchgate.net The solvent environment can also significantly affect the electronic absorption spectrum, often causing shifts in the absorption bands, which can be modeled in computational studies. researchgate.net

Vibrational Frequency Calculations

Computational methods, particularly those based on Density Functional Theory (DFT), are extensively used to calculate the vibrational frequencies of molecules. researchgate.netesisresearch.orgresearchgate.net These theoretical calculations provide a detailed assignment of the vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net

For this compound, vibrational frequency calculations would help in assigning the characteristic stretching and bending vibrations of its functional groups. Key vibrational modes would include:

C=O Stretching: Ketones typically exhibit a strong carbonyl stretching vibration in the range of 1715-1680 cm⁻¹. researchgate.net

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes. In substituted nitrobenzenes, the asymmetric stretching appears around 1548 cm⁻¹ and the symmetric stretching around 1340 cm⁻¹. esisresearch.org

O-H Stretching: The hydroxyl group will show a characteristic stretching vibration.

C-N Stretching: Aromatic nitro compounds typically show a C-N stretching vibration. researchgate.net

C-O Stretching: The C-O stretching vibration is expected to appear in the FTIR spectrum. researchgate.net

The calculated frequencies are often scaled to improve agreement with experimental data, accounting for factors like anharmonicity and the limitations of the theoretical model. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can provide valuable insights. For example, in the synthesis of related hydrazone derivatives, DFT calculations have been used to study the effect of substituents on the reaction. researchgate.net These studies can help to understand the electronic and steric effects that govern the reactivity of the molecule. researchgate.net For instance, the synthesis of a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- youtube.comresearchgate.netdiazino[4,5-d]pyrimidine-2,7-dione, was investigated using a multicomponent reaction, and its structure was confirmed by X-ray methods. mdpi.com

Thermodynamic Analysis of Chemical Processes

Computational chemistry allows for the calculation of various thermodynamic properties of molecules and chemical reactions. researchgate.net Using statistical mechanics and the results of quantum chemical calculations (such as vibrational frequencies and electronic energies), it is possible to determine properties like enthalpy, entropy, and Gibbs free energy.

For this compound, computational thermodynamic analysis could be used to:

Predict the stability of different conformers: By calculating the Gibbs free energy of different rotational isomers, the most stable conformation of the molecule can be identified.

Calculate reaction energies: The enthalpy and Gibbs free energy of reaction can be calculated to determine whether a reaction is exothermic or endothermic, and spontaneous or non-spontaneous.

Determine equilibrium constants: The Gibbs free energy of a reaction can be used to calculate the equilibrium constant, providing information about the position of the equilibrium.

Noncovalent Interaction Analysis in Supramolecular Assemblies

Noncovalent interactions (NCIs) play a crucial role in the structure and stability of supramolecular assemblies. The NCI index is a visualization tool based on the electron density (ρ) and the reduced density gradient (s) that allows for the identification and characterization of these interactions in three-dimensional space. wikipedia.org This method can distinguish between different types of noncovalent interactions, such as hydrogen bonds and steric clashes. wikipedia.org

In the context of this compound, NCI analysis could be used to study how individual molecules interact with each other in the solid state or in solution. The presence of the hydroxyl group and the nitro group makes the molecule capable of forming hydrogen bonds. The NCI analysis would visualize these hydrogen bonds as specific isosurfaces, providing information about their strength and geometry. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could also be identified and characterized using this method. Understanding these noncovalent interactions is essential for predicting the crystal packing of the compound and its behavior in different environments.

Biological Activities and Mechanistic Pathways

Antimicrobial Efficacy Investigations

Detailed studies focusing on the antimicrobial efficacy of 2-Hydroxy-1-(4-nitrophenyl)ethanone are limited. While related chemical structures containing nitro- and hydroxyl-phenyl moieties have been investigated for such properties, specific data for this compound remains largely unreported.

Antibacterial Spectrum and Potency

There is no specific information available in the reviewed scientific literature detailing the antibacterial spectrum or potency of this compound. Standard metrics such as Minimum Inhibitory Concentration (MIC) values against common bacterial strains have not been published for this specific compound.

Antifungal Activity and Specific Targets (e.g., Ergosterol)

Similarly, there is a lack of published data concerning the antifungal activity of this compound. Consequently, information regarding its potential specific targets, such as the fungal cell membrane component ergosterol, is not available.

Proposed Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition, Electron Transfer)

Due to the absence of direct studies on its antimicrobial effects, the proposed mechanisms of action for this compound have not been elucidated. Mechanistic pathways such as membrane disruption, enzyme inhibition, or electron transfer, which are common for antimicrobial compounds, have not been investigated for this molecule.

Anticancer and Cytotoxic Potential

The potential of this compound as an anticancer or cytotoxic agent has not been a subject of detailed investigation in publicly available research.

Activity against Human Cancer Cell Lines

There are no specific studies reporting the cytotoxic activity of this compound against human cancer cell lines. Data tables with metrics such as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values are not available in the current body of scientific literature.

Exploration of Apoptotic and Antiproliferative Mechanisms

In the absence of primary cytotoxicity data, there has been no exploration of the potential apoptotic or antiproliferative mechanisms that could be induced by this compound.

Anti-inflammatory Properties of Related Derivatives

Derivatives of this compound have been investigated for their potential anti-inflammatory effects. While direct studies on the anti-inflammatory properties of the parent compound are not extensively documented in the provided results, research on related structures offers valuable insights. For instance, various plant-derived essential oils containing compounds with phenylpropanoid backbones, structurally related to the title compound, have demonstrated anti-inflammatory activities. nih.gov These activities are often attributed to the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the suppression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

For example, a study on a phenylpropanoid derivative isolated from Juglans mandshurica Maxim. showed significant dose-dependent inhibition of NO and PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition was linked to the suppression of iNOS and COX-2 expression. Furthermore, the anti-inflammatory effects were also observed in an in vivo zebrafish larvae model. nih.gov The mechanism of action for these types of compounds often involves the inhibition of key inflammatory signaling pathways like NF-κB and MAPK. nih.gov Similarly, the antibiotic metronidazole, which also contains a nitro group, has been researched for its anti-inflammatory and immunomodulatory properties, potentially through the reduction of reactive oxygen species (ROS) and the inhibition of NF-κB activation. wikipedia.org

Enzyme Inhibition Studies and Molecular Interactions

The study of enzyme inhibition provides a deeper understanding of the molecular mechanisms underlying the biological activities of chemical compounds. While specific enzyme inhibition studies for this compound were not detailed in the provided search results, the broader class of nitroaromatic compounds is known to interact with various enzymes. The nitro group can be a key pharmacophore, but its presence can also lead to toxicity through redox reactions within cells. nih.gov

Metronidazole, a nitroimidazole, acts as a prodrug that inhibits nucleic acid synthesis in anaerobic organisms by forming nitroso radicals that disrupt microbial DNA. wikipedia.org This process is initiated by the reduction of the nitro group by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). wikipedia.org In the context of other diseases, compounds with similar structural motifs have been shown to inhibit specific enzymes. For example, some Zika virus inhibitors with different chemical scaffolds have demonstrated inhibitory effects on the NS2B/NS3 protease. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve systematically altering the chemical structure of a molecule to understand how these changes affect its biological potency and selectivity.

The nitro group (NO₂) is a significant functional group in medicinal chemistry, known to be a pharmacophore in some instances and a toxicophore in others. nih.gov Its strong electron-withdrawing nature can influence the electronic properties of a molecule, potentially enhancing interactions with biological targets like proteins. nih.govresearchgate.net The presence and position of nitro groups can be critical for biological activity. For example, in certain pyrrole (B145914) derivatives, nitro groups, particularly at the C2 and C4 positions, were found to enhance antibacterial activity, which was attributed to improved lipophilicity and better membrane interaction. nih.gov Nitro compounds can trigger redox reactions within cells, leading to toxicity and cell death in microorganisms. nih.gov

Computational Docking Studies for Molecular Target Binding

Computational docking is a powerful tool used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. While specific docking studies for this compound were not found in the search results, the methodology is widely applied to understand the interactions of similar molecules. Molecular docking allows for the visualization of how a ligand fits into the binding pocket of a receptor and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable for the rational design of more potent and selective inhibitors.

Pharmacokinetic and Drug-Likeness Assessment (e.g., Lipinski's Rule of 5)

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness are critical considerations in the early stages of drug discovery. Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound and predict its potential for oral bioavailability. researchgate.netdrugbank.com The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass of less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

Compounds that adhere to these rules are considered to have a higher probability of being orally absorbed. researchgate.netetflin.com

The physicochemical properties of this compound and its isomers can be evaluated against Lipinski's Rule of Five.

Table 1: Physicochemical Properties and Lipinski's Rule of 5 Assessment for this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP | Lipinski's Rule Violations |

| This compound | 64611-67-2 | C₈H₇NO₄ | 181.15 sigmaaldrich.com | 1 | 4 | 1.8 | 0 |

| 1-(2-Hydroxy-4-nitrophenyl)ethanone | 1834-91-9 | C₈H₇NO₄ | 181.15 nih.gov | 1 | 4 | 1.8 | 0 |

| 1-(4-Hydroxy-2-nitrophenyl)ethanone | 948550-13-8 | C₈H₇NO₄ | 181.15 nih.gov | 1 | 4 | 0.9 | 0 |

Data for Hydrogen Bond Donors, Hydrogen Bond Acceptors, and LogP are computed values from PubChem for the respective isomers.

As shown in the table, this compound and its isomers comply with Lipinski's Rule of Five, suggesting they possess drug-like properties and a higher likelihood of good oral bioavailability.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Scaffolds

2-Hydroxy-1-(4-nitrophenyl)ethanone serves as a valuable building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a hydroxyl group and a ketone, as well as an electron-withdrawing nitro group on the aromatic ring, allows for a variety of chemical transformations. These features make it a suitable starting material for constructing diverse molecular architectures.

For instance, this compound and its derivatives are utilized in multicomponent reactions to create intricate heterocyclic systems. These reactions, where multiple reactants combine in a single step to form a complex product, are highly efficient in generating molecular diversity. The resulting scaffolds are often precursors to compounds with interesting biological or material properties.

Derivatives of similar hydroxy ketone structures, such as 2-hydroxy-1,4-naphthoquinone, are known to be versatile synthons for a wide array of heterocyclic compounds. eurekaselect.com This highlights the potential of this compound to act as a precursor for various complex organic frameworks.

Reagent in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound are relevant to the synthesis of both pharmaceutical and agrochemical compounds. The nitrophenyl group, in particular, is a common feature in many biologically active molecules.

In pharmaceutical research, derivatives of this compound can be used to synthesize novel therapeutic agents. For example, the related compound 2'-Hydroxy-4'-aminoacetophenone is a building block for preparing promising anti-cancer agents. rsc.org The nitro group of this compound can be readily reduced to an amino group, opening pathways to a wide range of pharmaceutical intermediates.

In the agrochemical sector, nitroaromatic compounds are precursors to various pesticides. nih.gov The development of new and effective agrochemicals is crucial for crop protection, and building blocks like this compound can be instrumental in this process. For instance, 4'-ethylaniline, which can be synthesized from related acetophenones, is an important building block for fungicides and bactericides. rsc.org

Catalytic Roles and Precursor Development

While this compound itself is not typically a catalyst, it can serve as a precursor for the synthesis of ligands used in catalysis. The hydroxyl and carbonyl groups can be modified to create chelating agents that can bind to metal ions, forming catalytically active complexes.

Furthermore, research into related compounds demonstrates the potential for developing catalysts for various organic transformations. For example, bimetallic iron-ruthenium nanoparticles have been used to catalyze the hydrodeoxygenation of nitroacetophenone derivatives. rsc.org This suggests that derivatives of this compound could be employed in the development of novel catalytic systems. The ability to fine-tune the electronic properties of the ligand by modifying the substituents on the aromatic ring makes these types of compounds attractive for catalyst design.

Integration into Functional Materials (e.g., Coordination Chemistry, Fluorescent Sensors)

The structural features of this compound make it a candidate for integration into functional materials. The presence of oxygen and nitrogen atoms allows for coordination with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. For example, the related compound 4-hydroxy-3-nitro-2H-chromen-2-one is noted for its versatility as a polyfunctional ligand in coordination chemistry. nih.gov

Moreover, the nitroaromatic moiety is known to influence the photophysical properties of molecules. This makes this compound a potential building block for the development of fluorescent sensors. The nitro group can act as a fluorescence quencher, and its chemical transformation can lead to a "turn-on" fluorescent response. For instance, the reduction of a nitro group to an amine in similar dye structures can lead to a significant increase in fluorescence, a principle used in designing fluorescent probes for detecting specific analytes or biological events. mdpi.com This principle has been applied in the development of fluorescent probes for detecting aldehydes and organophosphate neurotoxins. nih.govmdpi.com

Development of New Medicinal Agents

This compound and its derivatives are actively being explored for the development of new medicinal agents. The diverse reactivity of this compound allows for the synthesis of a wide range of molecules that can be screened for various biological activities.

Emerging Trends and Future Research Directions

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and materials science. For 2-Hydroxy-1-(4-nitrophenyl)ethanone, the carbon atom bearing the hydroxyl group is a prochiral center. Its reduction can lead to a chiral alcohol, making the development of asymmetric synthetic routes a key research focus. The goal is to selectively produce one enantiomer over the other, as they can have vastly different biological activities.

Future research is moving beyond classical reduction methods towards more sophisticated and efficient asymmetric strategies. Key areas of development include:

Catalytic Asymmetric Reduction : This involves the use of chiral catalysts to control the stereochemical outcome of the ketone reduction. Research into metal-ligand complexes, particularly those involving ruthenium, rhodium, and iridium, is ongoing. A notable analogous reaction is the asymmetric synthesis of (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol using a copper acetate (B1210297) catalyst with a chiral ligand, which achieves high enantiomeric excess. orgsyn.org This highlights a promising path for the asymmetric synthesis of related chiral nitro-substituted alcohols.

Biocatalysis : The use of enzymes, such as ketoreductases from sources like baker's yeast, offers a green and highly selective alternative for producing chiral alcohols. elsevierpure.com These enzymatic reactions are often performed in aqueous media under mild conditions, aligning with sustainable chemistry principles.

Organocatalysis : Small organic molecules can also serve as catalysts for asymmetric reductions. This approach avoids the use of potentially toxic and expensive heavy metals, making it an attractive area for future development.

| Asymmetric Strategy | Principle | Potential Advantages | Analogous Research Example |

| Metal-Ligand Catalysis | A chiral ligand coordinates to a metal center, creating a chiral environment that directs the approach of the reducing agent to the ketone. | High turnover numbers, broad substrate scope, and high enantioselectivity. | Asymmetric Henry reaction of p-nitrobenzaldehyde catalyzed by a Cu(II) complex. orgsyn.org |

| Biocatalysis | Enzymes (e.g., ketoreductases) possess a highly specific 3D active site that binds the substrate in a single orientation, leading to a stereospecific reduction. | Excellent enantioselectivity, mild reaction conditions (pH, temp), environmentally benign. | Bakers' yeast reduction used in the synthesis of a dihydro-benzothiazepinone derivative. elsevierpure.com |

| Organocatalysis | A small, chiral organic molecule activates the substrate or the reagent non-covalently to induce stereoselectivity. | Metal-free, often less sensitive to air and moisture, readily available catalysts. | Proline-catalyzed asymmetric aldol (B89426) reactions. |

Exploration of Undiscovered Biological Targets

The 4-nitrophenyl group is a well-known structural motif in medicinal chemistry and is present in several bioactive compounds. While the specific biological profile of this compound is not extensively documented, its structure suggests potential for interaction with various biological targets. Future research will likely focus on screening this compound and its derivatives against a wide array of targets to uncover new therapeutic applications.

One promising avenue is the use of the nitrophenyl moiety as a building block for more complex heterocyclic systems. For example, research has shown that 3-(4-nitrophenyl)isoxazol-5(4H)-one can be synthesized and subsequently used as an intermediate to create novel isoxazole-based molecules that have demonstrated inhibitory activity against the Zika virus (ZIKV). nih.gov This indicates that the core structure of this compound could serve as a valuable starting point for developing antiviral agents. The hydroxyl group offers a convenient handle for further chemical modifications to optimize binding affinity and pharmacokinetic properties.

Potential areas for biological screening include:

Antiviral Activity : Building on related research, derivatives could be tested against a panel of viruses.

Antimicrobial Activity : Nitroaromatic compounds have a history as antimicrobial agents.

Enzyme Inhibition : The structure could be tailored to fit the active sites of various enzymes implicated in disease.

Integration of Advanced Computational Techniques for Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For this compound and its potential derivatives, these techniques can predict their properties and guide synthetic efforts, saving significant time and resources.

Future research will integrate the following computational approaches:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By creating a virtual library of derivatives of this compound, QSAR can predict their activity and prioritize the most promising candidates for synthesis. frontiersin.org

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of molecules. frontiersin.org This in silico analysis helps to identify compounds with favorable drug-like properties (e.g., good cell permeability, low toxicity risk) early in the design process. frontiersin.org

Density Functional Theory (DFT) : DFT calculations can provide deep insights into the electronic structure, reactivity, and molecular properties of the compound. frontiersin.org This information is valuable for understanding potential binding interactions with biological targets and for predicting spectroscopic characteristics.

Sustainable and Green Chemistry Approaches in Industrial Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the production of this compound, future research is focused on developing more sustainable methods that minimize waste, reduce energy consumption, and avoid hazardous reagents.

A documented green chemistry approach involves the synthesis from 4-Nitrophenacyl bromide using UV irradiation in the presence of oxygen and diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in dimethyl sulfoxide (B87167). lookchem.com This method, conducted at room temperature, represents a significant improvement over traditional syntheses that may require harsh conditions or toxic reagents.

| Parameter | Conventional Approach (Hypothetical) | Green Chemistry Approach |

| Starting Material | 4-Nitrophenacyl bromide | 4-Nitrophenacyl bromide |

| Reagents/Catalysts | Strong bases, potentially hazardous solvents. | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, Oxygen. lookchem.com |

| Energy Source | Thermal heating (reflux). | UV-irradiation. lookchem.com |

| Temperature | Elevated temperatures. | 20 °C. lookchem.com |

| Byproducts | Potentially larger quantities of inorganic salts and waste. | Fewer and less hazardous byproducts. |

Design of Hybrid Materials and Nanostructures

The functional groups on this compound make it an intriguing building block for the creation of advanced hybrid materials and nanostructures. These materials combine organic and inorganic components to achieve properties that are not possible with either component alone. nih.gov

Future research directions include:

Surface Functionalization of Nanoparticles : The hydroxyl group provides a reactive site for grafting the molecule onto the surface of inorganic nanoparticles, such as silica (B1680970) (SiO2), titania (TiO2), or magnetic iron oxide (Fe3O4). nih.govnih.gov This can be achieved by forming covalent bonds. The resulting hybrid materials could possess unique optical or electronic properties conferred by the nitroaromatic system, making them suitable for applications in catalysis, sensing, or environmental remediation. For instance, similar structures like 2-hydroxy-1-naphthaldehyde (B42665) have been successfully linked to Fe3O4@chitosan nanocomposites to create effective adsorbents for water purification. nih.gov

Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure of this compound, particularly if modified to have additional coordinating groups like carboxylic acids, could serve as the organic linker in novel MOFs. nih.gov These materials are highly porous and could be designed for applications in gas storage, separation, and catalysis.

常见问题

Q. Example protocol :

Dissolve 4-nitrobenzaldehyde (1.2 g) and 2,4-dihydroxyacetophenone (1.4 g) in ethanol.

Add SOCl₂ dropwise under stirring.

Reflux for 6–8 hours, monitor by TLC.

Isolate via vacuum filtration and recrystallize.

Optimization tip : Adjust stoichiometry and catalyst loading to suppress side products like aldol adducts .

Advanced: How can enantioselectivity in catalytic hydrosilylation of this compound be controlled and quantified?

Answer:

Enantioselective hydrosilylation requires chiral catalysts (e.g., Cu(OAc)₂ with enantiopure BTA ligands) and precise reaction design:

- Catalyst system : Use 3 mol% Cu(OAc)₂·H₂O and 6 mol% BTAPPh₂ with BTA Cha ligands to achieve >99% conversion .

- Temperature : Reactions at –25°C favor high enantiomeric excess (e.e.) by slowing competing pathways .

- Analysis :

- Chiral GC for 1-(4-nitrophenyl)ethanol (retention time: 12.3 min for (R)-enantiomer, 13.1 min for (S)-enantiomer) .

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for biphenylyl derivatives .

Q. Data interpretation :

- Optical purity discrepancies may arise from ligand racemization. Validate via circular dichroism (CD) or repeating reactions with fresh catalysts .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

-

IR spectroscopy : Confirm carbonyl (C=O) stretch at 1680–1700 cm⁻¹ and nitro (NO₂) peaks at 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) .

-

XRD analysis : Use SHELXTL or SHELXL for structure refinement. Typical bond lengths:

Bond Type Length (Å) C=O 1.21 C–NO₂ 1.47 C–OH 1.36 Refinement residuals: R₁ < 0.05 for high-resolution data . -

NMR : ¹H NMR (DMSO-d₆): δ 8.3 (d, 2H, Ar–NO₂), δ 6.9 (d, 2H, Ar–OH), δ 5.2 (s, 1H, OH) .

Advanced: How can conflicting structural data (e.g., XRD vs. computational models) be resolved?

Answer:

Contradictions often arise from dynamic disorder or twinned crystals . Mitigation strategies:

Data collection : Use high-resolution synchrotron XRD (λ = 0.7–1.0 Å) to reduce noise .

Refinement : Apply TWINLAW in SHELXL for twinned datasets. Example commands:

TWIN 0 0 -1 0 -1 0 -1 0 0

BASF 0.25

Validation : Cross-check with DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond lengths .

Case study : Discrepancies in nitro group orientation were resolved by refining occupancy factors for disordered atoms .

Advanced: How to design experiments to minimize byproducts in nitro-group functionalization?

Answer:

Competing pathways (e.g., over-reduction of NO₂ to NH₂) can be suppressed by:

- Reductant control : Use PhSiH₃ instead of BH₃ to limit over-reduction. Excess PhSiH₃ (200 mol%) improves selectivity .

- Additives : Add molecular sieves (4Å) to scavenge water, preventing hydrolysis of intermediates .

- Kinetic monitoring : Use in situ FTIR to track nitro group conversion (peak at 1520 cm⁻¹) and adjust reagent dosing .

Troubleshooting : If NH₂ byproducts persist, switch to Pd/C with H₂ under controlled pressure (1–2 bar) for selective reduction .

Basic: What are the best practices for ensuring compound purity in large-scale syntheses?